2-(2,4,6-Trichlorophenyl)acetic acid

Lipophilicity Drug design Environmental fate

2-(2,4,6-Trichlorophenyl)acetic acid (CAS 69178-44-5; also registered as CAS 29277-00-7) is a chlorinated aromatic carboxylic acid belonging to the phenylacetic acid class. It features a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions, coupled with an acetic acid side chain (molecular formula C8H5Cl3O2, molecular weight 239.48 g/mol).

Molecular Formula C8H5Cl3O2
Molecular Weight 239.5 g/mol
CAS No. 69178-44-5
Cat. No. B6604363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trichlorophenyl)acetic acid
CAS69178-44-5
Molecular FormulaC8H5Cl3O2
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl
InChIInChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)
InChIKeyXOVZSZLZMZBHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4,6-Trichlorophenyl)acetic acid (CAS 69178-44-5): Core Chemical Identity and Procurement Baseline


2-(2,4,6-Trichlorophenyl)acetic acid (CAS 69178-44-5; also registered as CAS 29277-00-7) is a chlorinated aromatic carboxylic acid belonging to the phenylacetic acid class [1]. It features a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions, coupled with an acetic acid side chain (molecular formula C8H5Cl3O2, molecular weight 239.48 g/mol) [1]. This compound is primarily utilized as a versatile small molecule scaffold in organic synthesis and as a pharmaceutical intermediate, rather than as a direct end-use agrochemical . It is commercially available from specialty chemical suppliers such as Biosynth, typically at research-grade purity (≥95%) .

Why Generic Substitution Fails: Critical Isomeric Differences Between 2-(2,4,6-Trichlorophenyl)acetic acid and Its Closest Analogs


The trichlorophenylacetic acid (TCPA) class contains several positional isomers, including the extensively studied 2,3,6-trichlorophenylacetic acid (chlorfenac/fenac, CAS 85-34-7) and the 2,4,5-trichlorophenylacetic acid (CAS 2903-64-2), each exhibiting distinct physicochemical and biological profiles [1][2]. The specific 2,4,6-substitution pattern of the target compound alters the electronic distribution on the aromatic ring compared to the 2,3,6-isomer, which is known to influence acidity (pKa), lipophilicity (logP), and receptor-binding characteristics [3]. Consequently, substituting one isomer for another without experimental validation can lead to divergent outcomes in synthetic pathways, biochemical assays, or material properties. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: 2-(2,4,6-Trichlorophenyl)acetic acid Versus Closest Analogs


LogP Differentiation: 2,4,6- vs 2,3,6-Trichlorophenylacetic acid

The calculated logP (XLogP3-AA) of 2-(2,4,6-trichlorophenyl)acetic acid is 3.3 [1]. In contrast, the experimentally determined log Kow of the 2,3,6-isomer (chlorfenac) is 3.20 . This difference, while modest, reflects the distinct chlorine substitution pattern and may influence membrane permeability and bioaccumulation potential.

Lipophilicity Drug design Environmental fate

Water Solubility and Environmental Partitioning Contrast

2,3,6-Trichlorophenylacetic acid has a measured water solubility of 200 mg/L at 28°C . No experimental water solubility data was found for the 2,4,6-isomer in primary literature. However, the topological polar surface area (TPSA) of the 2,4,6-isomer is 37.3 Ų [1], which is identical to the TPSA of the 2,3,6-isomer, suggesting similar aqueous solubility profiles. This class-level inference implies that solubility differences are likely minor, but cannot be definitively ruled out without experimental measurement.

Solubility Environmental chemistry Formulation

Acidity (pKa) Variation and Its Implications

The experimental pKa of 2,3,6-trichlorophenylacetic acid is 3.70 [1]. For the 2,4,6-isomer, no experimentally determined pKa value is available in the literature; a predicted pKa of approximately 2.97 is reported on certain vendor sites, but these lack primary validation. The substitution pattern difference (2,4,6 vs. 2,3,6) is expected to alter the electron-withdrawing effects on the carboxylic acid group, theoretically leading to a pKa shift. Researchers should not assume identical ionization behavior at physiological or environmental pH.

pKa Reactivity Salt formation

Structural Isomeric Purity and Synthetic Niche: A Differentiating Factor for Procurement

Unlike the commercial herbicide chlorfenac, which is often supplied as a mixture of isomers (e.g., 70% 2,3,6-isomer with 30% structurally related isomers [1]), 2-(2,4,6-trichlorophenyl)acetic acid is offered as a single, well-defined isomeric entity by suppliers such as Biosynth, with a minimum purity specification of 95% . This defined isomeric purity is essential for applications requiring rigorous structure-activity relationship (SAR) studies or use as a synthetic intermediate where isomeric contaminants could lead to byproduct formation.

Isomeric purity Synthetic building block Medicinal chemistry

Optimal Research Application Scenarios for 2-(2,4,6-Trichlorophenyl)acetic acid


Medicinal Chemistry SAR Studies Requiring Defined Chlorination Patterns

The single-isomer, 2,4,6-substitution pattern of this compound makes it suitable for systematic SAR studies on chlorinated phenylacetic acid scaffolds. Researchers investigating the effects of chlorine positioning on biological activity can use the 2,4,6-isomer alongside the 2,3,6- and 2,4,5-isomers to map structure-activity relationships with confidence, as supported by the defined purity (≥95%) and avoidance of isomeric contamination .

Synthetic Intermediate for Agrochemical or Pharmaceutical Building Blocks

2-(2,4,6-Trichlorophenyl)acetic acid serves as a versatile small molecule scaffold for constructing more complex molecules . Its distinct chlorine substitution pattern may confer different reactivity profiles compared to the 2,3,6-isomer, particularly in electrophilic aromatic substitution or cross-coupling reactions where the position of halogens influences reaction site selectivity.

Environmental Fate and Ecotoxicology Model Compound Studies

Due to its structural similarity to chlorfenac (a known herbicide with established environmental persistence data), the 2,4,6-isomer can be employed as a comparative model compound in environmental fate studies. Its slightly higher predicted logP (3.3 vs. 3.20 for chlorfenac) suggests potentially different bioaccumulation behavior, making it a valuable probe for understanding isomer-specific environmental partitioning [1].

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